Cas no 932-62-7 (3-Acetyl-1-methylpyrrole)

3-Acetyl-1-methylpyrrole is a heterocyclic organic compound featuring a pyrrole ring substituted with acetyl and methyl functional groups. This compound is valued for its role as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its acetyl group enhances reactivity, making it useful in condensation and cyclization reactions. The methyl substitution improves stability and solubility in organic solvents, facilitating handling and purification. Its structural properties also make it a candidate for applications in material science, such as the development of conductive polymers. The compound’s well-defined reactivity profile ensures reproducibility in synthetic processes.
3-Acetyl-1-methylpyrrole structure
3-Acetyl-1-methylpyrrole structure
Product Name:3-Acetyl-1-methylpyrrole
CAS No:932-62-7
MF:C7H9NO
MW:123.152461767197
MDL:MFCD00011563
CID:803499
PubChem ID:523057
Update Time:2025-05-21

3-Acetyl-1-methylpyrrole Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-(1-methyl-1H-pyrrol-3-yl)-
    • 1-(1-methylpyrrol-3-yl)ethanone
    • 3-Acetyl-1-methylpyrrole
    • 1-(1-Methyl-1H-pyrrol-3-yl)ethanone (ACI)
    • Ketone, methyl 1-methylpyrrol-3-yl (7CI, 8CI)
    • 1-(1-Methyl-1H-pyrrol-3-yl)ethan-1-one
    • 1-Methyl-3-acetylpyrrole
    • 3-Acetyl-1-methyl-1H-pyrrole
    • 3-Acetyl-N-methylpyrrole
    • N-Methyl-3-acetylpyrrole
    • 1-(1-Methyl-1H-pyrrol-3-yl)ethanone
    • BS-23038
    • MFCD00011563
    • CS-0204236
    • Z1255475557
    • 1-(1-methyl-1H-pyrrol-3-yl)-ethanone
    • DTXSID00335147
    • EN300-215746
    • SB62203
    • 932-62-7
    • SZYIVZGXCXFXDN-UHFFFAOYSA-
    • Ethanone, 1-(1-methyl-1H-pyrrol-3-yl)-
    • D87533
    • AKOS000343555
    • 3-Acetyl-1-methylpyrrole, 99%
    • InChI=1/C7H9NO/c1-6(9)7-3-4-8(2)5-7/h3-5H,1-2H3
    • 1-(1-Methyl-1H-pyrrol-3-yl)ethanone #
    • SCHEMBL334557
    • MDL: MFCD00011563
    • Inchi: 1S/C7H9NO/c1-6(9)7-3-4-8(2)5-7/h3-5H,1-2H3
    • InChI Key: SZYIVZGXCXFXDN-UHFFFAOYSA-N
    • SMILES: O=C(C)C1=CN(C)C=C1

Computed Properties

  • Exact Mass: 123.06800
  • Monoisotopic Mass: 123.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.3
  • Topological Polar Surface Area: 22Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.038 g/mL at 25 °C(lit.)
  • Boiling Point: 148-150 °C/15 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: n20/D 1.538(lit.)
  • PSA: 22.00000
  • LogP: 1.22770
  • Solubility: Not determined
  • Vapor Pressure: 0.3±0.4 mmHg at 25°C

3-Acetyl-1-methylpyrrole Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-Acetyl-1-methylpyrrole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Acetyl-1-methylpyrrole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: tert-Butylbenzene ,  Water-d2 Solvents: Acetonitrile-d3
Reference
β-Electrophilic Additions of Pentaammineosmium(II) η2-Pyrrole Complexes
Hodges, L. Mark; Gonzalez, Javier; Koontz, Jason I.; Myers, William H.; Harman, W. Dean, Journal of Organic Chemistry, 1995, 60(7), 2125-46

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Water ;  15 min, reflux
Reference
Reactions of nitrilium salts with indole and pyrrole and their derivatives in the synthesis of imines, ketones and secondary amines
Giles, Robert G.; Heaney, Harry; Plater, M. John, Tetrahedron, 2015, 71(39), 7367-7385

Production Method 3

Reaction Conditions
1.1 Catalysts: Trifluoroacetic acid
Reference
Acid-mediated rearrangement of acylpyrroles
Carson, John R.; Davis, Nancy M., Journal of Organic Chemistry, 1981, 46(5), 839-43

Production Method 4

Reaction Conditions
Reference
Photoaddition of β-dicarbonyl compounds to nitrogen heterocycles
Pavlik, James W.; Farahat, Mohammad S., Bulletin of the Chemical Society of Ethiopia, 1988, 2(2), 61-7

Production Method 5

Reaction Conditions
Reference
Furfurylthioacetone
, United States, , ,

Production Method 6

Reaction Conditions
Reference
Flavoring additives
, United States, , ,

Production Method 7

Reaction Conditions
Reference
2,5-Dimethyl-3-thiopyrazines
, United States, , ,

Production Method 8

Reaction Conditions
1.1 Solvents: Chloroform ;  0 °C; 156 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, 0 °C
Reference
Photo-on-Demand Synthesis of Vilsmeier Reagents with Chloroform and Their Applications to One-Pot Organic Syntheses
Liang, Fengying; Eda, Kazuo ; Okazoe, Takashi; Wada, Akihiro; Mori, Nobuaki; et al, Journal of Organic Chemistry, 2021, 86(9), 6504-6517

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium bicarbonate Solvents: Dichloromethane ;  15 min, rt
1.2 Solvents: Dichloromethane ;  40 °C; 3 h, 40 °C
Reference
A mild and facile one-pot synthesis of N-methyl-3-(acyl)pyrroles
Valizadeh, Hassan; Fakhari, Ashraf, Molecules, 2010, 15, 2972-2979

Production Method 10

Reaction Conditions
Reference
Pyrrole chemistry. XXII. A "one-pot" synthesis of some 4-acylpyrrole-2-carboxaldehydes from pyrrole
Anderson, Hugh J.; Loader, Charles E.; Foster, Aidan, Canadian Journal of Chemistry, 1980, 58(23), 2527-30

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Methyl ethyl ketone
Reference
Selective α-chlorination of acetylpyrroles
Dalla Croce, Piero; Ferraccioli, Raffaella; Ritieni, Alberto, Synthesis, 1990, (3), 212-13

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0.5 h, 0 °C
1.2 0 °C → rt
Reference
Synthesis of tetrahydroindolones and tetrahydrocarbazolones via palladium catalyzed C-H activation
Zhang, Tiantian; Xu, Hongjin; Song, Chuanjun ; Chang, Junbiao, Tetrahedron Letters, 2018, 59(52), 4562-4565

Production Method 13

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane
Reference
Regioselective photoaddition of pyrroles and aliphatic carbonyl compounds. A new synthesis of 3(4)-substituted pyrroles
Jones, Guilford II; Gilow, Helmuth M.; Low, Julie, Journal of Organic Chemistry, 1979, 44(16), 2949-51

Production Method 14

Reaction Conditions
Reference
Method for preparing N-alkyl-2-methyl-5-formyl-3-pyrrole formate and application in flavoring cigarette
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Production Method 15

Reaction Conditions
Reference
β-Acylpyrroles
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Production Method 16

Reaction Conditions
Reference
β-Acyl pyrroles
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Production Method 17

Reaction Conditions
Reference
Pyrrylmethylthio flavoring agents
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Production Method 18

Reaction Conditions
Reference
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Production Method 19

Reaction Conditions
Reference
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3-Acetyl-1-methylpyrrole Raw materials

3-Acetyl-1-methylpyrrole Preparation Products

3-Acetyl-1-methylpyrrole Suppliers

Suzhou Senfeida Chemical Co., Ltd
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Pricing Information Last Updated:Monday, 2 September 2024 15:59
Price ($):272.0/206.0
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Additional information on 3-Acetyl-1-methylpyrrole

Professional Introduction to 3-Acetyl-1-methylpyrrole (CAS No. 932-62-7)

3-Acetyl-1-methylpyrrole, identified by the Chemical Abstracts Service Number (CAS No.) 932-62-7, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyrrole family, characterized by a five-membered ring containing four carbon atoms and one nitrogen atom. The presence of an acetyl group at the 3-position and a methyl group at the 1-position introduces unique reactivity and functional properties, making it a valuable scaffold for the development of novel bioactive molecules.

The structural features of 3-Acetyl-1-methylpyrrole contribute to its potential applications in various scientific domains. The acetyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the methyl group influences electronic distribution and steric hindrance. These characteristics are particularly useful in medicinal chemistry for designing molecules with specific binding interactions with biological targets.

In recent years, 3-Acetyl-1-methylpyrrole has been explored as a key intermediate in the synthesis of pharmacologically active compounds. Its derivatives have shown promise in modulating enzyme activity and interacting with protein receptors. For instance, studies have demonstrated its role in developing inhibitors for enzymes involved in inflammatory pathways, highlighting its therapeutic potential in addressing chronic inflammatory diseases.

One of the most compelling aspects of 3-Acetyl-1-methylpyrrole is its versatility in chemical modifications. Researchers have leveraged its scaffold to create a diverse array of analogs with tailored properties. These modifications can fine-tune physicochemical characteristics such as solubility, lipophilicity, and metabolic stability, which are critical factors in drug development. The ability to systematically modify this compound has opened new avenues for exploring its pharmacological effects.

The synthesis of 3-Acetyl-1-methylpyrrole typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include condensation reactions followed by functional group transformations to introduce the acetyl and methyl groups. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making it more feasible for industrial applications.

Recent research has also highlighted the role of 3-Acetyl-1-methylpyrrole in material science. Its unique structural motifs have been incorporated into polymers and coatings to enhance material properties such as thermal stability and mechanical strength. These findings underscore the broad utility of this compound beyond traditional pharmaceutical applications.

The biological activity of derivatives of 3-Acetyl-1-methylpyrrole has been extensively studied in vitro and in vivo. Preclinical trials have shown promising results in models of neurological disorders, where modified versions of this compound have demonstrated neuroprotective effects. Additionally, its antimicrobial properties have been explored, revealing potential applications in combating drug-resistant pathogens.

The chemical biology community has been particularly interested in understanding how structural variations influence the biological behavior of 3-Acetyl-1-methylpyrrole. High-throughput screening techniques combined with computational modeling have accelerated the discovery process, enabling rapid identification of lead compounds with desired pharmacological profiles.

In conclusion, 3-Acetyl-1-methylpyrrole (CAS No. 932-62-7) represents a fascinating compound with multifaceted applications across pharmaceuticals and materials science. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions to complex scientific challenges. As our understanding of its properties continues to grow, so too will its impact on advancing scientific discovery and technological innovation.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:932-62-7)3-Acetyl-1-methylpyrrole
1659304
Purity:98%
Quantity:Company Customization
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Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:932-62-7)3-乙酰-1-甲基吡咯
LE1659304
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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